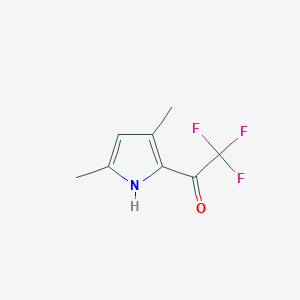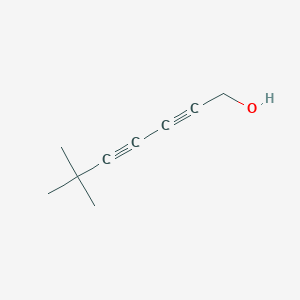
2,4-Heptadiyn-1-ol, 6,6-dimethyl-
Overview
Description
2,4-Heptadiyn-1-ol, 6,6-dimethyl- is an organic compound with the molecular formula C9H12O and a molecular weight of 136.19 g/mol . This compound is characterized by the presence of two triple bonds and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Heptadiyn-1-ol, 6,6-dimethyl- typically involves the use of acetylene derivatives and appropriate catalysts. One common method is the reaction of 6,6-dimethyl-2,4-heptadiyne with a suitable reducing agent to introduce the hydroxyl group at the terminal position .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the integrity of the triple bonds while achieving high conversion rates.
Chemical Reactions Analysis
Types of Reactions
2,4-Heptadiyn-1-ol, 6,6-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The triple bonds can be reduced to double or single bonds using hydrogenation reactions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium (Pd) or platinum (Pt) catalysts is often used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted alcohols or ethers.
Scientific Research Applications
2,4-Heptadiyn-1-ol, 6,6-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,4-Heptadiyn-1-ol, 6,6-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s triple bonds and hydroxyl group allow it to participate in various biochemical pathways, influencing cellular processes and metabolic activities .
Comparison with Similar Compounds
Similar Compounds
2,4-Heptadien-1-ol: Similar structure but with double bonds instead of triple bonds.
6,6-Dimethyl-2,4-heptadien-1-ol: Similar structure with double bonds and a hydroxyl group
Uniqueness
2,4-Heptadiyn-1-ol, 6,6-dimethyl- is unique due to its triple bonds, which confer distinct reactivity and properties compared to its analogs with double bonds. This makes it particularly valuable in synthetic chemistry and specialized applications .
Properties
IUPAC Name |
6,6-dimethylhepta-2,4-diyn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-9(2,3)7-5-4-6-8-10/h10H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNRHJKPVFBTCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CC#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00433672 | |
| Record name | 2,4-Heptadiyn-1-ol, 6,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114311-73-8 | |
| Record name | 2,4-Heptadiyn-1-ol, 6,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one](/img/structure/B129601.png)
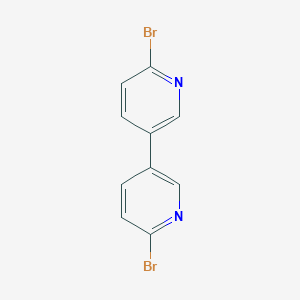
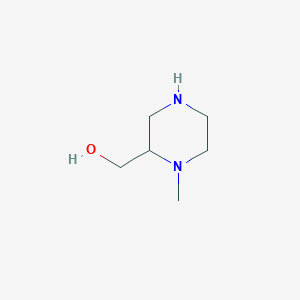

![1,3-diethyl-8-[(E)-2-(2-fluorophenyl)ethenyl]-7H-purine-2,6-dione](/img/structure/B129609.png)
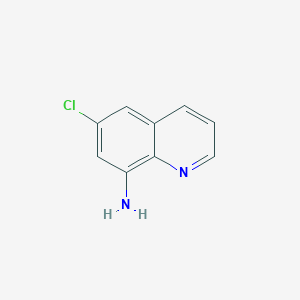
![4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline](/img/structure/B129613.png)


![Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B129620.png)


